Stereochemical Control in Electrophilic Bromination: meso vs. Racemic 4,5-Dibromooctane via cis- or trans-Oct-4-ene Precursors
4,5-Dibromooctane is the only dibromooctane isomer whose stereoisomeric outcome can be fully controlled by the choice of alkene precursor stereochemistry. Bromination of trans-oct-4-ene yields a racemic mixture of (4R,5R)- and (4S,5S)-4,5-dibromooctane via anti-addition [1]. In contrast, bromination of cis-oct-4-ene yields exclusively the meso compound, (4R,5S)-4,5-dibromooctane [2]. This stereochemical determinism is not available with terminal dibromides such as 1,8-dibromooctane, which lacks vicinal stereocenters entirely, or with 1,2-dibromooctane, where stereochemical outcomes from 1-octene bromination differ fundamentally [3].
| Evidence Dimension | Stereochemical outcome of Br₂ addition to alkene precursors |
|---|---|
| Target Compound Data | trans-oct-4-ene → racemic (4R,5R)/(4S,5S)-4,5-dibromooctane; cis-oct-4-ene → meso-(4R,5S)-4,5-dibromooctane |
| Comparator Or Baseline | 1,8-Dibromooctane: no vicinal stereocenters exist; 1,2-Dibromooctane: stereochemical outcome from 1-octene bromination differs fundamentally |
| Quantified Difference | Qualitative stereochemical determinism: 100% meso from cis-4-octene vs. racemic from trans-4-octene |
| Conditions | Electrophilic addition of Br₂ to oct-4-ene isomers |
Why This Matters
Users requiring stereochemically defined vicinal dibromide intermediates for chiral pool synthesis or stereochemical mechanistic studies must procure 4,5-dibromooctane derived from the appropriate oct-4-ene isomer; terminal or other positional dibromides cannot provide this stereochemical functionality.
- [1] BenchChem. 4,5-Dibromooctane: properties, applications and references. View Source
- [2] Brainly. Which diastereomer of oct-4-ene yields a single meso compound, (4R,5S)-4,5-dibromooctane on reaction with Br₂? (Educational content referencing standard stereochemical principles). View Source
- [3] Podgoršek, A.; Zupan, M.; Iskra, J. Selective aerobic oxidative dibromination of alkenes with aqueous HBr and sodium nitrite as a catalyst. Green Chemistry, 2009, 11, 120. View Source
